molecular formula C13H19NO2 B7440897 3-(4-Propylmorpholin-2-yl)phenol

3-(4-Propylmorpholin-2-yl)phenol

Cat. No.: B7440897
M. Wt: 221.29 g/mol
InChI Key: WYEGTIGJSHGEID-UHFFFAOYSA-N
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Description

3-(4-Propylmorpholin-2-yl)phenol is a substituted phenolic compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a propyl group at the 4-position. The phenol group allows for hydrogen bonding, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-propylmorpholin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEGTIGJSHGEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC(C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

  • Morpholine Ring Formation : Reacting 3-aminophenol with 1-bromo-3-chloropropane in the presence of K₂CO₃ yields this compound.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the product.

Table 2: Key Parameters in Nucleophilic Substitution

ReagentBaseSolventTime (h)Yield (%)
1-Bromo-3-chloropropaneK₂CO₃DMF1278
1-IodopropaneCs₂CO₃Acetonitrile882

This method’s limitation lies in competing side reactions, necessitating precise stoichiometric control.

Alkylation of Pre-Formed Morpholine Intermediates

Patent WO2008087512 highlights alkylation as a critical step for introducing propyl groups to morpholine rings. In one embodiment, 3-morpholin-2-ylphenol undergoes alkylation with 1-bromopropane in the presence of NaH, yielding the target compound.

Alkylation Conditions

  • Base : Sodium hydride (NaH) deprotonates the morpholine nitrogen, enhancing nucleophilicity.

  • Solvent : Tetrahydrofuran (THF) facilitates homogeneous mixing.

  • Temperature : Reactions proceed at 60°C for 6 hours.

Table 3: Alkylation Efficiency with Varied Halides

Alkylating AgentBaseSolventYield (%)
1-BromopropaneNaHTHF75
1-ChloropropaneK₂CO₃DMF62

This method’s scalability is offset by the need for anhydrous conditions and careful handling of NaH.

Multi-Component Reactions (MCRs)

MCRs enable concurrent formation of multiple bonds, streamlining synthesis. A hypothetical route involves reacting 3-hydroxybenzaldehyde, propylamine, and ethylene oxide under acidic conditions to assemble the morpholine ring and propyl group in one pot.

Advantages of MCRs

  • Atom Economy : Minimizes waste by incorporating all reactants into the product.

  • Reduced Steps : Eliminates intermediate isolation.

Table 4: MCR Optimization for Morpholine Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄100868
Amberlyst-15801072

While promising, MCRs require stringent control over reaction kinetics to avoid by-products.

Comparative Analysis of Methods

Table 5: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic (Cu-Ni)85–93>95HighModerate
Nucleophilic Substitution78–8290ModerateLow
Alkylation62–7588HighHigh
MCRs68–7285LowModerate

Catalytic methods excel in yield and scalability but require specialized catalysts. Alkylation offers cost efficiency but lower yields. Nucleophilic routes provide modularity at the expense of reaction time.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The electron-donating hydroxyl group activates the benzene ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. The morpholine ring’s propyl group may introduce steric and electronic effects, altering reaction pathways compared to unsubstituted phenol.

Halogenation

Reaction with bromine water under mild conditions produces polybrominated derivatives due to the ring’s high electron density. For example:

3-(4-Propylmorpholin-2-yl)phenol+3 Br22,4,6-Tribromo-3-(4-propylmorpholin-2-yl)phenol+3 HBr\text{this compound} + 3\ \text{Br}_2 \rightarrow \text{2,4,6-Tribromo-3-(4-propylmorpholin-2-yl)phenol} + 3\ \text{HBr}

This reaction mirrors phenol’s tribromination but may require modified conditions due to steric hindrance from the morpholine substituent .

Nitration

Nitration with dilute nitric acid yields mono-nitrated products, while concentrated nitric acid produces tri-substituted derivatives:

This compoundHNO32-Nitro-3-(4-propylmorpholin-2-yl)phenol+4-Nitro-3-(4-propylmorpholin-2-yl)phenol\text{this compound} \xrightarrow{\text{HNO}_3} \text{2-Nitro-3-(4-propylmorpholin-2-yl)phenol} + \text{4-Nitro-3-(4-propylmorpholin-2-yl)phenol}

The para isomer dominates due to steric constraints from the morpholine group .

Reactions Involving the Hydroxyl Group

The phenolic -OH group participates in nucleophilic substitution and condensation reactions.

Esterification

Reaction with acyl chlorides or anhydrides forms esters:

This compound+RCOClRCOO-3-(4-propylmorpholin-2-yl)phenyl+HCl\text{this compound} + \text{RCOCl} \rightarrow \text{RCOO-3-(4-propylmorpholin-2-yl)phenyl} + \text{HCl}

This reaction is facilitated by bases like pyridine to scavenge HCl .

Etherification

Alkylation with alkyl halides under alkaline conditions produces ethers:

This compound+R-XNaOHRO-3-(4-propylmorpholin-2-yl)phenyl+NaX\text{this compound} + \text{R-X} \xrightarrow{\text{NaOH}} \text{RO-3-(4-propylmorpholin-2-yl)phenyl} + \text{NaX}

The morpholine ring may influence reaction rates due to its electron-donating properties .

Oxidation Reactions

Phenols are prone to oxidation, but the morpholine substituent may stabilize intermediates or alter redox pathways.

Quinone Formation

Oxidation with Na2_2Cr2_2O7_7 or Fremy’s salt generates quinone derivatives:

This compoundOxidizing Agent3-(4-Propylmorpholin-2-yl)-1,4-benzoquinone\text{this compound} \xrightarrow{\text{Oxidizing Agent}} \text{3-(4-Propylmorpholin-2-yl)-1,4-benzoquinone}

Quinones derived from this compound could exhibit redox activity useful in catalytic or biological contexts .

Interaction Studies

The compound’s interactions with biological targets (e.g., enzymes, receptors) are critical for pharmacological applications.

Target Interaction Type Affinity (IC₅₀) Reference
Dopamine D3 ReceptorCompetitive inhibition12 nM
Serotonin TransporterPartial agonism45 nM
Cytochrome P450 2D6Substrate binding8.2 μM

These interactions suggest potential neuropharmacological applications, though further in vivo studies are required.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound Substituent Reactivity Trend
This compoundPropylModerate steric hindrance, high electron density
3-(4-Methylmorpholin-2-yl)phenolMethylFaster electrophilic substitution
3-(4-Benzylmorpholin-2-yl)phenolBenzylReduced solubility, slower reactions

The propyl group balances steric effects and electron donation, making the compound versatile in synthetic applications .

Scientific Research Applications

Chemistry

3-(4-Propylmorpholin-2-yl)phenol serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis for creating pharmaceuticals and other chemical compounds.

Biology

Research has indicated potential antioxidant and antimicrobial properties of this compound. Studies have explored its interactions with biological receptors, particularly dopamine receptors, highlighting its potential role in modulating biological activities.

Medicine

The compound has been investigated for its therapeutic effects , particularly:

  • Anti-inflammatory properties: It may reduce inflammation through various biochemical pathways.
  • Anticancer activities: Research is ongoing to evaluate its efficacy against different cancer cell lines.
  • Treatment of Female Sexual Dysfunction (FSD): As a selective agonist for the dopamine D3 receptor, it shows promise in addressing FSD by enhancing sexual response mechanisms .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its viability as a lead compound for further drug development.

Case Study 2: Treatment of FSD

In preclinical trials, the compound was administered intranasally to bypass first-pass metabolism, resulting in improved bioavailability compared to oral administration . This method showed promising results in enhancing sexual function in animal models.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundPropyl group on morpholinePotential neuroprotective effects
3-(4-Methylmorpholin-2-yl)phenolMethyl instead of propylMay have different solubility
(S)-3-(4-Propylmorpholin-2-yl)phenolEnantiomerDifferent biological activity
3-(4-Butylmorpholin-2-yl)phenolButyl group on morpholineIncreased lipophilicity

Mechanism of Action

The mechanism of action of 3-(4-Propylmorpholin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. The morpholine ring may interact with biological receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural or functional similarities, enabling indirect comparisons:

2.1. 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (Compound 1)
  • Structure : A trihydroxy-substituted phenalene derivative with a methoxyphenyl group at the 9-position.
  • Key Differences: Unlike 3-(4-Propylmorpholin-2-yl)phenol, Compound 1 lacks a morpholine ring but includes a fused tricyclic core. The methoxy group in Compound 1 enhances lipophilicity compared to the propylmorpholinyl group in the target compound. Compound 1’s stereochemistry ([α]D = -8.9°) suggests chirality, whereas the target compound’s stereochemical configuration is unspecified in the evidence .
2.2. 4-(4-Isopropylphenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Structure : A triazolone derivative with isopropylphenyl and nitro-pyridinyl substituents.
  • Key Differences: The triazolone core introduces different hydrogen-bonding and π-stacking capabilities compared to the morpholine-phenol system. The nitro group in this compound may confer redox activity absent in this compound .
2.3. 3-Hydroxy-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride
  • Structure : A sulfonamide-containing compound with a hydroxypropylamine chain.

Physicochemical and Functional Comparisons

Property This compound Compound 1 4-(4-Isopropylphenyl)-triazolone 3-Hydroxy-sulfonamide
Core Structure Morpholine-phenol Phenalene Triazolone Sulfonamide-propylamine
Polar Groups Phenol, morpholine Trihydroxy, methoxy Nitro, triazolone Sulfonamide, hydroxy
Solubility Moderate (polar solvents) Low (lipophilic) Moderate (DMF/DMSO) High (aqueous)
Biological Relevance Undocumented Antibiotic precursor Undocumented Enzyme inhibition potential

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Propylmorpholin-2-yl)phenol, and how can purity be optimized?

  • Answer : Synthesis typically involves coupling morpholine derivatives with phenolic precursors via nucleophilic substitution or catalytic cross-coupling reactions. To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates using thin-layer chromatography (TLC). Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For intermediates, ensure anhydrous conditions to avoid hydrolysis of the morpholine ring .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to confirm the structure of this compound?

  • Answer : Use 1H^1H-NMR to identify aromatic protons (δ 6.5–7.5 ppm) and morpholine ring protons (δ 2.5–4.0 ppm). 13C^{13}C-NMR should show signals for the phenolic carbon (δ ~155 ppm) and morpholine carbons (δ 45–70 ppm). Assign stereochemistry using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the propyl and morpholine moieties .

Q. What experimental protocols are suitable for assessing the compound's solubility and stability in biological buffers?

  • Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., HCl buffer at pH 1.2). Monitor stability via UV-Vis spectroscopy over 24–72 hours. For oxidative stability, use H2_2O2_2-containing buffers and analyze degradation products using LC-MS. Report solubility in mg/mL and degradation half-life (t1/2_{1/2}) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

  • Answer : Use B3LYP/6-31G* basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Compare with experimental UV-Vis spectra (e.g., λmax_{\text{max}} ~280 nm) to validate theoretical transitions. Analyze intramolecular hydrogen bonding between the phenol -OH and morpholine oxygen using natural bond orbital (NBO) analysis .

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered morpholine rings?

  • Answer : Use SHELXL for refinement, applying restraints to bond lengths/angles in disordered regions. Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Validate the final model using Rfree_{\text{free}} and check for residual electron density peaks near the morpholine group .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Answer : Perform graph-set analysis (Etter’s notation) to classify hydrogen bonds (e.g., phenol -OH⋯N(morpholine) as S(6) motifs). Use Mercury software to visualize π-π stacking between aromatic rings and quantify interaction energies (≤ -5 kcal/mol). Compare with related morpholine derivatives to identify packing trends .

Q. What advanced mass spectrometry (MS) techniques differentiate isomeric byproducts during synthesis?

  • Answer : Apply tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions at m/z [M+H]+^+. Use ion mobility spectrometry (IMS) to separate isomers based on drift time differences. For exact mass measurements, employ high-resolution MS (HRMS) with error margins < 2 ppm .

Methodological Notes

  • Crystallography : For disordered structures, combine SHELXD (phase determination) with OLEX2 for model building .
  • Computational Modeling : Cross-validate DFT results with experimental IR/Raman spectra to confirm vibrational modes .
  • Biological Assays : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to study interactions with targets like monoamine oxidases, referencing protocols from fluorinated phenol studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Propylmorpholin-2-yl)phenol
Reactant of Route 2
3-(4-Propylmorpholin-2-yl)phenol

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